molecular formula C20H16S4 B1598342 4,4'-Dimethyl-5,5'-diphenyltetrathiafulvalene CAS No. 56851-13-9

4,4'-Dimethyl-5,5'-diphenyltetrathiafulvalene

Cat. No.: B1598342
CAS No.: 56851-13-9
M. Wt: 384.6 g/mol
InChI Key: FMNLAZQSZLXKIK-UHFFFAOYSA-N
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Description

4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene is an organic compound with the molecular formula C20H16S4. It is a derivative of tetrathiafulvalene, a well-known electron donor molecule used in the field of organic electronics. This compound is characterized by its unique structure, which includes two phenyl groups and two methyl groups attached to the tetrathiafulvalene core. It is known for its high electron-donating ability and stability, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene typically involves the reaction of 4,5-dimethyl-1,3-dithiol-2-thione with phenylmagnesium bromide, followed by oxidation with iodine. The reaction conditions include:

    Temperature: Room temperature to 50°C

    Solvent: Tetrahydrofuran (THF)

    Reagents: Phenylmagnesium bromide, iodine

    Yield: Moderate to high

Industrial Production Methods

Industrial production of 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene undergoes several types of chemical reactions, including:

    Oxidation: Forms radical cations and dications

    Reduction: Converts back to the neutral molecule

    Substitution: Reactions with electrophiles and nucleophiles

Common Reagents and Conditions

    Oxidation: Iodine, bromine, or other oxidizing agents

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various electrophiles and nucleophiles under mild to moderate conditions

Major Products

Scientific Research Applications

4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene has a wide range of scientific research applications, including:

    Organic Electronics: Used as an electron donor in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)

    Conducting Polymers: Incorporated into polymers to enhance electrical conductivity

    Molecular Electronics: Utilized in the development of molecular switches and memory devices

    Biological Studies: Investigated for its potential in bioelectronics and biosensors

    Industrial Applications: Employed in the production of advanced materials with unique electronic properties

Mechanism of Action

The mechanism of action of 4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene involves its ability to donate electrons. The compound interacts with electron acceptors, forming charge-transfer complexes. These interactions are facilitated by the molecular orbitals of the tetrathiafulvalene core, which allow for efficient electron transfer. The phenyl and methyl groups enhance the stability and solubility of the compound, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

    Tetrathiafulvalene (TTF): The parent compound with similar electron-donating properties

    4,4’-Dimethyltetrathiafulvalene: Lacks the phenyl groups, resulting in different electronic properties

    5,5’-Diphenyltetrathiafulvalene: Lacks the methyl groups, affecting its solubility and stability

Uniqueness

4,4’-Dimethyl-5,5’-diphenyltetrathiafulvalene is unique due to the presence of both phenyl and methyl groups, which enhance its electron-donating ability, stability, and solubility. These properties make it a valuable material for advanced electronic applications .

Properties

CAS No.

56851-13-9

Molecular Formula

C20H16S4

Molecular Weight

384.6 g/mol

IUPAC Name

4-methyl-2-(4-methyl-5-phenyl-1,3-dithiol-2-ylidene)-5-phenyl-1,3-dithiole

InChI

InChI=1S/C20H16S4/c1-13-17(15-9-5-3-6-10-15)23-19(21-13)20-22-14(2)18(24-20)16-11-7-4-8-12-16/h3-12H,1-2H3

InChI Key

FMNLAZQSZLXKIK-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C2SC(=C(S2)C3=CC=CC=C3)C)S1)C4=CC=CC=C4

Canonical SMILES

CC1=C(SC(=C2SC(=C(S2)C3=CC=CC=C3)C)S1)C4=CC=CC=C4

Origin of Product

United States

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